molecular formula C6H12O3 B1285087 2-Isopropoxypropanoic acid CAS No. 79885-46-4

2-Isopropoxypropanoic acid

Cat. No.: B1285087
CAS No.: 79885-46-4
M. Wt: 132.16 g/mol
InChI Key: MWDCBSZUHUONCE-UHFFFAOYSA-N
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Description

2-Isopropoxypropanoic acid is an organic compound with the molecular formula C6H12O3 It is a derivative of propanoic acid where the hydrogen atom of the hydroxyl group is replaced by an isopropoxy group

Biochemical Analysis

Cellular Effects

2-Isopropoxypropanoic acid has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic processes, thereby impacting the overall metabolic flux within the cell. Additionally, this compound can modulate cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in enzyme conformation and function, ultimately affecting the metabolic pathways in which these enzymes are involved. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The transport and distribution of this compound can influence its biochemical activity and its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropoxypropanoic acid can be synthesized through the esterification of propanoic acid with isopropanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

CH3CH2COOH+CH3CH(OH)CH3CH3CH2COOCH(CH3 \text{CH}_3\text{CH}_2\text{COOH} + \text{CH}_3\text{CH(OH)CH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{COOCH(CH}_3\ CH3​CH2​COOH+CH3​CH(OH)CH3​→CH3​CH2​COOCH(CH3​ 

Properties

IUPAC Name

2-propan-2-yloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)9-5(3)6(7)8/h4-5H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDCBSZUHUONCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589251
Record name 2-[(Propan-2-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79885-46-4
Record name 2-[(Propan-2-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropoxypropanoic acid
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Synthesis routes and methods

Procedure details

A 500 milliliter, 3-neck flask equipped with a magnetic stirrer, thermometer, addition funnel, condenser and nitrogen bubbler was charged with 250 milliliters of dry isopropyl alcohol. Sodium metal (7.1 grams, 0.31 mole) in small pieces was added and the solution was heated to reflux to complete the reaction. After cooling to 60° C., 54.3 grams (0.30 mole) of ethyl 2-bromopropionate in 50 milliliters of isopropanol was added dropwise over a 20 minute period, and then the solution was refluxed for 2 hours, and left standing overnight. One hundred fifty (150) milliliters of water and 13.0 grams of sodium hydroxide pellets were added and then the mixture was distilled at 90° C., then cooled in an ice bath and acidified to pH2 with concentrated hydrochloric acid. The oil phase which formed was extracted with 150 milliliters of dichloromethane, CH2Cl2, and the extract was dried over anhydrous magnesium sulfate, filtered and topped on a roto-vac at 70° C. to yield 27.8 grams of a pale yellow viscous liquid of 2-(1-methylethoxy)propanoic acid.
Quantity
7.1 g
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reactant
Reaction Step One
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54.3 g
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reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 150 )
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

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